BACE1 Enzyme Inhibition Potency and Comparative Position Within the Series
The compound demonstrates a BACE1 inhibitory IC50 of 10,000 nM (10 µM) in a cell-free FRET assay using human recombinant BACE1 [1]. This places it in the mid-range of the evaluated 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series, where IC50 values span from 4.6 µM (compound 41) to over 240 µM [2]. While it is approximately 2.2-fold less potent than the series-optimized lead compound 41 (IC50 = 4.6 µM), it provides a specific, moderate-activity reference point within a well-characterized SAR landscape [2].
| Evidence Dimension | BACE1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | Compound 41 (most potent analog in series): IC50 = 4,600 nM (4.6 µM); Other series members: IC50 range up to >240,000 nM |
| Quantified Difference | Target compound is 2.2-fold less potent than lead compound 41, but >24-fold more potent than the weakest series members. |
| Conditions | Inhibition of human recombinant BACE1 in a cell-free fluorescence resonance energy transfer (FRET) assay [1][2]. |
Why This Matters
This provides a defined potency benchmark for researchers needing a moderately active BACE1 inhibitor to study enzyme kinetics or as a control, with full SAR context to anticipate the effect of further structural modifications.
- [1] BindingDB Entry for CHEMBL3586205 (BDBM50092538). IC50 1.00E+4 nM. Assay: Inhibition of human recombinant BACE1 by FRET. View Source
- [2] Yan, G., Hao, L.-P., Niu, Y., Huang, W., Wang, W., Xu, F., Liang, L., Wang, C., Jin, H., & Xu, P. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462-475. View Source
